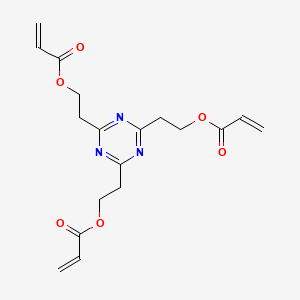

2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

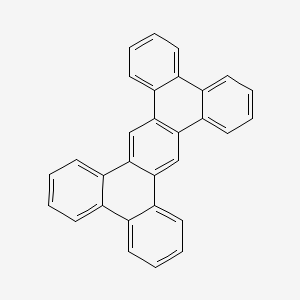

“2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester” is a multi-constituent substance with the CAS number 88403-03-6 . It is also known as the reaction mass of (2,4,6-trioxo-1,3,5-triazine-1,3,5 (2H,4H,6H)-triyl)tri-2,1-ethanediyl triacrylate and 2-Propenoic acid, 1,1’- [ [dihydro-5- (2-hydroxyethyl)-2,4,6-trioxo-1,3,5-triazine-1,3 (2H,4H)-diyl]di-2,1-ethanediyl] ester .

Applications De Recherche Scientifique

Synthesis of Other Compounds

This compound is used in the synthesis of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .

Pharmaceuticals

1,3,5-triazine derivatives, which can be synthesized from this compound, serve as pharmaceuticals . For example, some 1,3,5-triazines display important biological properties and are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .

Antimicrobial Activity

1,3,5-Triazine 4-aminobenzoic acid derivatives, which can be prepared from this compound, have shown promising antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Liquid Crystals

1,3,5-triazine derivatives are used in the production of liquid crystals .

Transition-Metal Catalysts

These derivatives also serve as transition-metal catalysts .

Building Blocks for Supramolecular Chemistry

1,3,5-triazine derivatives are used as building blocks for supramolecular chemistry .

Reactive Dyes

These compounds are used in the production of reactive dyes .

Organic Light-Emitting Diodes (OLEDs)

1,3,5-triazine derivatives are used in the production of organic light-emitting diodes (OLEDs) .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Propenoic acid, 1,3,5-triazine-2,4,6-triyltri-2,1-ethanediyl ester involves the reaction of 1,3,5-triazine-2,4,6-triol with 2-bromoethyl acrylate in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethylene glycol and a base to form the final product.", "Starting Materials": [ "1,3,5-triazine-2,4,6-triol", "2-bromoethyl acrylate", "base", "ethylene glycol" ], "Reaction": [ "Step 1: 1,3,5-triazine-2,4,6-triol is dissolved in a suitable solvent and a base is added to the solution.", "Step 2: 2-bromoethyl acrylate is added dropwise to the solution while stirring at a suitable temperature.", "Step 3: The reaction mixture is stirred for a suitable time until the intermediate compound is formed.", "Step 4: Ethylene glycol and a base are added to the reaction mixture.", "Step 5: The reaction mixture is stirred for a suitable time until the final product is formed.", "Step 6: The final product is isolated and purified using standard techniques." ] } | |

Numéro CAS |

67893-00-9 |

Formule moléculaire |

C18H21N3O6 |

Poids moléculaire |

375.4 g/mol |

Nom IUPAC |

2-[4,6-bis(2-prop-2-enoyloxyethyl)-1,3,5-triazin-2-yl]ethyl prop-2-enoate |

InChI |

InChI=1S/C18H21N3O6/c1-4-16(22)25-10-7-13-19-14(8-11-26-17(23)5-2)21-15(20-13)9-12-27-18(24)6-3/h4-6H,1-3,7-12H2 |

Clé InChI |

GAZROXINNVTWDF-UHFFFAOYSA-N |

SMILES |

C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |

SMILES canonique |

C=CC(=O)OCCC1=NC(=NC(=N1)CCOC(=O)C=C)CCOC(=O)C=C |

Autres numéros CAS |

67893-00-9 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.